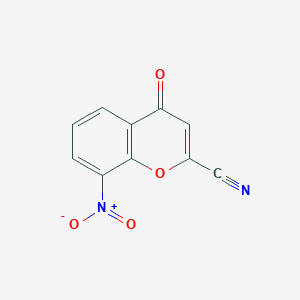

8-nitro-4-oxo-4H-chromene-2-carbonitrile

Description

Significance of the Chromene Nucleus in Organic Synthesis and Medicinal Chemistry

The chromene scaffold is a cornerstone in both organic synthesis and medicinal chemistry, largely due to its prevalence in a wide array of biologically active compounds. researchgate.net Chromenes are integral components of natural products like flavonoids, tocopherols, and anthocyanins. nih.govresearchgate.net This natural abundance has inspired chemists to explore their synthesis and modification for therapeutic purposes. The versatile structure of the chromene ring system allows it to interact with diverse cellular targets, leading to a broad spectrum of pharmacological activities. orientjchem.orgresearchgate.net

Research has demonstrated that compounds containing the chromene nucleus exhibit activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. orientjchem.orgresearchgate.netbenthamdirect.combiointerfaceresearch.com For instance, certain chromene derivatives have been investigated for their potent cytotoxic effects against various human cancer cell lines. orientjchem.org The development of efficient synthetic routes, such as multicomponent reactions, has further enhanced the accessibility of diverse chromene derivatives for drug discovery and development. researchgate.netnih.gov

Overview of Substituted Chromenes and Their Research Relevance

The versatility of the chromene scaffold is greatly expanded by the introduction of various substituents onto its core structure. The type and position of these functional groups can dramatically influence the molecule's chemical properties and biological activity. acs.org Structure-activity relationship (SAR) studies have revealed that specific substitutions are crucial for enhancing pharmacological effects. For example, in the context of cytotoxic activity, the presence of a 4-aryl moiety, a 3-cyano group, and a 2-amino group on the 4H-chromene scaffold has been identified as essential. nih.gov

Furthermore, substitutions at different positions on the benzene (B151609) ring of the chromene nucleus can modulate activity; electron-donating groups at the 7th position often enhance pharmacological effects, while electron-withdrawing groups may decrease them. nih.govacs.org This ability to fine-tune the properties of the molecule through substitution makes the chromene family a fertile ground for designing novel compounds with specific therapeutic targets. researchgate.netnih.gov The research into substituted chromenes is a dynamic field, with ongoing efforts to synthesize and evaluate new derivatives for a range of applications, from cancer therapy to materials science. nih.govnih.govmdpi.com

Focus on 4H-Chromene Derivatives and Their Unique Research Trajectories

Within the broader chromene family, the 4H-chromene isomer is of particular interest to researchers. orientjchem.org This scaffold is characterized by an sp3-hybridized carbon at the 4-position of the pyran ring. nih.gov 4H-Chromene derivatives are noted for their significant potential in pharmaceutical sciences and are often synthesized through one-pot, multicomponent reactions, which are efficient and align with the principles of green chemistry. biointerfaceresearch.comresearchgate.netnih.gov

These derivatives have demonstrated a wide range of biological activities. For example, 2-amino-4H-chromenes are well-studied for their cytotoxic, anti-proliferative, and apoptosis-inducing capabilities in cancer cells. nih.gov The specific arrangement of functional groups around the 4H-pyran ring allows these molecules to interact with biological targets such as tubulin and various enzymes, making them promising candidates for drug development. nih.govtandfonline.com The unique structural and biological profiles of 4H-chromene derivatives have established them as a distinct and highly researched subclass within the chromene family. orientjchem.orgtandfonline.com

Introduction to 8-Nitro-4-oxo-4H-chromene-2-carbonitrile within the Chromene Family

Positioned within this extensive family of heterocyclic compounds is This compound . This specific molecule is a highly substituted derivative of the 4H-chromene scaffold. Its structure is defined by several key functional groups that are known to influence chemical reactivity and biological activity.

The core of the molecule is the 4-oxo-4H-chromene, also known as a chromone (B188151). Key modifications to this core include:

A nitro group (-NO2) at the 8-position of the benzene ring. Nitro groups are strong electron-withdrawing groups that can significantly alter the electronic properties of the aromatic system.

A carbonitrile group (-CN) at the 2-position of the pyran ring. The cyano group is also electron-withdrawing and is a common substituent in medicinally active chromenes. nih.gov

The combination of the chromone nucleus with these specific substituents—a nitro group on the aromatic ring and a carbonitrile group on the heterocyclic ring—makes this compound a distinct subject for chemical synthesis and investigation.

Compound Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 141283-41-2 guidechem.com |

| Molecular Formula | C10H4N2O4 guidechem.com |

| Molecular Weight | 216.15 g/mol guidechem.com |

Properties

CAS No. |

141283-41-2 |

|---|---|

Molecular Formula |

C10H4N2O4 |

Molecular Weight |

216.15 g/mol |

IUPAC Name |

8-nitro-4-oxochromene-2-carbonitrile |

InChI |

InChI=1S/C10H4N2O4/c11-5-6-4-9(13)7-2-1-3-8(12(14)15)10(7)16-6/h1-4H |

InChI Key |

SSTFSEGDQONGMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=CC2=O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Nitro 4 Oxo 4h Chromene 2 Carbonitrile

Synthetic Routes to the Core 8-Nitro-4-oxo-4H-chromene-2-carbonitrile Structure

The construction of the this compound framework can be approached through several synthetic strategies, primarily focusing on the formation of the pyranone ring fused to the nitrated benzene (B151609) ring.

Precursor-Based Synthesis Pathways

A key precursor-based approach for the synthesis of this compound involves the use of appropriately substituted phenolic compounds. A notable pathway commences with o-hydroxyacetophenone, which is first nitrated to produce a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone. Following separation and purification, the 2-hydroxy-3-nitroacetophenone isomer serves as the crucial intermediate. This precursor then undergoes a ring-closure reaction with ethyl cyanoformate to yield 8-nitro-2-cyano-4-oxo-4H-chromene, which is an alternative name for the target compound, this compound google.com. This method offers a direct route to the desired scaffold by building the pyranone ring onto a pre-functionalized aromatic core.

Another important precursor is 2-hydroxy-3-nitrobenzaldehyde, also known as 3-nitrosalicylaldehyde. Its synthesis typically involves the nitration of salicylaldehyde patsnap.comchemicalbook.comprepchem.com. Various nitrating agents and conditions have been explored to achieve this transformation, including the use of a mixture of concentrated sulfuric acid and nitric acid, or cerium ammonium nitrate in acetic acid patsnap.comgoogle.com. The resulting 3-nitrosalicylaldehyde can then be utilized in subsequent reactions to construct the chromene ring.

Multi-Component Reaction (MCR) Approaches for Related Chromene-Carbonitriles

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While a specific MCR for this compound is not extensively documented, related chromene-carbonitrile structures are frequently synthesized using this approach.

Typically, these reactions involve the condensation of a salicylaldehyde derivative, a compound with an active methylene group (such as malononitrile), and a third component. For instance, the one-pot synthesis of various 2-amino-4H-chromene-3-carbonitriles often proceeds through the reaction of a salicylaldehyde, malononitrile, and another active methylene compound or a phenol nih.gov. The use of a nitro-substituted salicylaldehyde in such a reaction could potentially lead to the formation of a nitro-substituted chromene-carbonitrile.

The baker's yeast catalyzed multicomponent synthesis of substituted 2-amino-4H-chromenes from salicylaldehyde, malononitrile, and nitroalkanes highlights the potential for incorporating a nitro group into the final chromene structure through MCRs nih.gov. These reactions often proceed through a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Cyclocondensation and Michael Addition Strategies

Cyclocondensation and Michael addition reactions are fundamental strategies in the synthesis of chromene derivatives. The synthesis of the chromene core often involves an intramolecular cyclization of a precursor that is assembled through an initial intermolecular reaction.

A common strategy involves the base-catalyzed reaction of a salicylaldehyde with a compound containing an active methylene group, such as malononitrile. This reaction can proceed through a Knoevenagel condensation to form a 2-cyanocinnamic acid derivative, which then undergoes an intramolecular cyclization to form the chromene ring.

Michael addition is another key reaction in chromene synthesis. For example, the reaction can be initiated by a Michael addition of a phenoxide to an electron-deficient alkene, followed by an intramolecular cyclization. The tandem reaction of salicylaldehyde with α,β-unsaturated compounds often involves an initial oxo-Michael addition of the salicylaldehyde to the unsaturated system, generating an enolate intermediate that then undergoes an intramolecular Knoevenagel condensation to afford the chromane derivative beilstein-journals.org.

Catalyst-Dependent and Catalyst-Free Synthetic Protocols for Chromene Scaffolds

The synthesis of chromene scaffolds can be performed under both catalyst-dependent and catalyst-free conditions. The choice of conditions can significantly influence the reaction rate, yield, and selectivity.

Catalyst-free synthesis of chromene derivatives has been reported, often requiring thermal conditions or the use of ultrasound activation to promote the reaction. For instance, the reaction of equimolar amounts of salicylic aldehydes and malononitrile under ultrasound activation without a catalyst can lead to the formation of chromene derivatives mdpi.com.

However, the use of catalysts is more common and often leads to higher efficiency. A wide range of catalysts, including acids, bases, and metal catalysts, have been employed in chromene synthesis. The catalyst can play a crucial role in facilitating key steps of the reaction, such as the initial condensation or the final cyclization.

Organo-base catalysts are frequently used in the synthesis of chromene derivatives. These catalysts can activate the reactants and promote the reaction through various mechanisms. For example, in the synthesis of 2-amino-4H-chromenes, an organo-base can facilitate the initial Knoevenagel condensation between an aldehyde and malononitrile.

A highly appropriate and green method for the efficient synthesis of 4H-chromenes involves a three-component one-pot reaction of 1,3-cyclohexanedione, malononitrile, and aromatic aldehydes using 2-aminopyridine as an effectual organo-base catalyst orgsyn.org. This protocol offers advantages such as short reaction times, high yields, and economic benefits orgsyn.org.

In recent years, nanocatalysts have gained significant attention in organic synthesis due to their high surface area and unique catalytic properties. In the context of chromene synthesis, various nanocatalysts have been employed to improve reaction efficiency and facilitate catalyst recovery.

For the synthesis of 3,4-dihydropyrano[c]chromene derivatives, a related class of compounds, magnetic nanocatalysts such as Fe3O4@SiO2-SO3H have been utilized patsnap.comchemicalbook.com. These catalysts are used in the reaction of 4-hydroxycoumarin and malononitrile with an aromatic aldehyde patsnap.comchemicalbook.com. The use of such catalysts allows for easy separation from the reaction mixture using an external magnet, making the process more sustainable. The synthesis of dihydropyrano[c]chromene derivatives has also been achieved using porous copper oxide as a nanocatalyst in a multi-component condensation reaction .

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of chromene derivatives, including this compound, aims to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. One-pot multicomponent reactions are particularly favored as they reduce the number of synthetic steps, minimize waste, and save time and energy. jetir.org

Recent studies have highlighted the use of sustainable catalysts for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. For instance, pyridine-2-carboxylic acid has been employed as a sustainable and rapid catalyst in a water-ethanol solvent mixture, achieving high yields and demonstrating good recyclability. nih.govrsc.org Such methodologies, while not directly reported for this compound, provide a framework for its greener synthesis. The principles of high atom economy, low E-factor (environmental factor), and the use of non-toxic reagents are central to these optimized synthetic routes. nih.govrsc.org

The use of nano-catalysts, such as nano-kaoline/BF3/Fe3O4, in solvent-free conditions for the synthesis of 4H-chromenes, represents another green approach. sharif.edusharif.edu These catalysts are often recyclable and offer high product yields in short reaction times. sharif.edusharif.edu The optimization of reaction conditions, including catalyst loading and temperature, is crucial for maximizing the efficiency and greenness of the synthesis.

Table 1: Green Chemistry Approaches for Chromene Synthesis

| Principle | Application in Chromene Synthesis | Potential for this compound |

|---|---|---|

| Use of Green Catalysts | Pyridine-2-carboxylic acid, nano-kaoline/BF3/Fe3O4 nih.govrsc.orgsharif.edusharif.edu | Application of similar organocatalysts or recyclable nanocatalysts. |

| Benign Solvents | Water, ethanol, or solvent-free conditions nih.govrsc.orgsharif.edusharif.edu | Synthesis in aqueous or ethanolic media, or under solvent-free conditions. |

| Multicomponent Reactions | One-pot synthesis of 2-amino-4H-chromene derivatives jetir.orgnih.govrsc.org | Development of a one-pot reaction for the target compound. |

| Energy Efficiency | Lower reaction temperatures and shorter reaction times sharif.edusharif.edu | Optimization of reaction parameters to reduce energy consumption. |

| Waste Reduction | High atom economy and low E-factor nih.govrsc.org | Designing a synthetic route with minimal by-product formation. |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including chromene derivatives. ajchem-a.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, leading to a significant reduction in reaction times, increased product yields, and often, improved product purity compared to conventional heating methods. ajchem-a.comnih.gov

The synthesis of various 4H-chromene derivatives has been successfully achieved using microwave irradiation, often in conjunction with green chemistry principles such as the use of solvent-free conditions or environmentally friendly solvents. nih.govresearchgate.net For example, the one-pot, three-component synthesis of quinoline-fused 1,4-benzodiazepines under microwave conditions resulted in excellent yields in significantly shorter reaction times compared to conventional heating. nih.gov

While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the literature, the general success of this technique for the chromene scaffold suggests its high applicability. nih.govresearchgate.net The optimization of microwave parameters such as power, temperature, and reaction time would be crucial for achieving high yields and purity of the target compound.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Chromene Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to overnight | Minutes | nih.gov |

| Product Yield | Moderate to good | Good to excellent | nih.gov |

| Energy Consumption | Higher | Lower | ajchem-a.com |

| Reaction Conditions | Often requires high boiling point solvents | Can be performed under solvent-free conditions or in benign solvents | nih.govresearchgate.net |

| Side Reactions | More prevalent | Reduced | ajchem-a.com |

Derivatization and Functionalization Strategies from this compound

The presence of multiple reactive functional groups—the nitro group, the carbonitrile moiety, the oxo functionality, and the chromene core—makes this compound a versatile scaffold for further chemical modifications.

Reactivity at the Carbonitrile Moiety

The carbonitrile group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile can yield a primary amine. The carbonitrile group can also participate in cycloaddition reactions and can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid.

Modifications of the Oxo Functionality

The 4-oxo group of the chromene ring behaves as a ketone and can undergo typical ketone reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4). The oxo group can also react with Grignard reagents or other organometallic compounds to form tertiary alcohols. Additionally, it can be converted to a thio-oxo group or be involved in condensation reactions with active methylene compounds.

Formation of Fused Heterocyclic Systems Involving Chromene-Carbonitrile Scaffolds

The inherent reactivity of the this compound scaffold, possessing electrophilic centers at C-2, C-4, and the cyano group, renders it a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The strategic placement of the nitro, carbonyl, and cyano functionalities allows for diverse cyclization reactions with various binucleophiles, leading to the formation of novel polycyclic heteroaromatic compounds. These reactions often proceed through initial nucleophilic attack at the C-2 or C-4 position of the chromene ring, followed by intramolecular cyclization.

The reaction of 3-cyano-4-chromones with nitrogen-containing nucleophiles such as hydrazine and hydroxylamine provides a direct route to pyrazole and isoxazole-fused chromenes, respectively. These reactions typically involve the addition of the nucleophile to the C2-C3 double bond, followed by cyclization involving the cyano group.

A significant area of investigation involves the reaction of 3-formylchromones, which can be conceptually related to the reactivity of the 2-cyano group, with various pyrazole and pyrazolone derivatives. These tandem reactions can lead to the formation of structurally complex chromone-fused pyrazoles. For instance, the reaction of a 3-formylchromone with 5-amino-3-methyl-1H-pyrazole in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can yield chromeno[2,3-b]pyrazolo[4,3-e]pyridines nih.gov.

Furthermore, intramolecular cycloaddition reactions represent a powerful strategy for constructing fused systems. For example, new cis-fused chromeno pyrano[4,3-c]isoxazole derivatives can be synthesized via the intramolecular nih.govorientjchem.org-cycloaddition of nitrones generated in situ from hydroxylamine derivatives and 8-formyl-chromenones bearing an O-prenyl group nih.gov. This approach highlights the utility of appropriately functionalized chromene scaffolds in generating complex heterocyclic architectures.

The reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride has been shown to yield a mixture of products including 4H-chromeno[3,4-d]isoxazol-4-one, demonstrating the propensity of these systems to form fused isoxazole rings orientjchem.orgresearchgate.net. Although starting from a coumarin derivative, this reaction provides insight into the potential cyclization pathways available for related chromone (B188151) structures.

The following data tables summarize representative examples of the formation of fused heterocyclic systems from chromene precursors, illustrating the scope and versatility of these synthetic methodologies. While direct examples starting from this compound are not explicitly detailed in the cited literature, the principles of these reactions are applicable to this substrate.

Table 1: Synthesis of Pyrazole-Fused Chromene Derivatives

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

| 3-Formylchromone | 5-Amino-3-methyl-1H-pyrazole | 3,7-Dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | Refluxing DMF/DBU | nih.gov |

| Chromone-3-benzoylhydrazones | Acetylenedicarboxylates and Isocyanides | Chromeno[2,3-d]pyrazolo[3,4-b]pyridines | Dichloromethane | nih.gov |

Table 2: Synthesis of Isoxazole-Fused Chromene Derivatives

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

| 7-O-Prenyl derivatives of 8-formyl-2,3-disubstituted chromenones | Hydroxylamine derivatives | cis-Fused chromeno pyrano[4,3-c]isoxazole derivatives | PEG-400, catalyst-free | nih.gov |

| 4-Chloro-3-formylcoumarin | Hydroxylamine hydrochloride | 4H-Chromeno[3,4-d]isoxazol-4-one | Basic medium | orientjchem.orgresearchgate.net |

| 2-Allyloxybenzaldoximes | Ceric ammonium nitrate (CAN) | 3a,4-dihydro-3H-chromeno[4,3-c]isoxazoles | Room temperature | arkat-usa.org |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Reaction Pathways for 8-nitro-4-oxo-4H-chromene-2-carbonitrile Formation

The formation of the 4-oxo-4H-chromene (chromone) skeleton, particularly with substituents at the C-2 and C-8 positions, can be achieved through several established synthetic routes. While multi-component reactions are highly effective for producing 2-amino-4H-chromene derivatives, the synthesis of 4-oxo-chromones typically follows different pathways. Plausible routes for the formation of this compound are based on classical chromone (B188151) synthesis methodologies.

One of the most common strategies involves the cyclization of an ortho-hydroxyaryl ketone precursor. For the target molecule, the synthesis would likely commence from 2-hydroxy-3-nitroacetophenone. This precursor could react with a reagent like diethyl oxalate to form a β-diketone intermediate, which subsequently undergoes an acid-catalyzed intramolecular condensation and dehydration to yield the chromone ring.

An alternative pathway involves the modification of a pre-synthesized chromone ring system. For instance, a 4-oxo-4H-chromene-2-carbonitrile molecule could undergo electrophilic aromatic substitution, specifically nitration, to introduce the nitro group at the C-8 position. The directing effects of the existing substituents on the benzene (B151609) ring would be critical in determining the regioselectivity of this reaction.

Mechanism of Nucleophilic Additions and Cyclizations in Chromene Synthesis

The key step in forming the chromone ring from an ortho-hydroxyaryl β-diketone intermediate is an intramolecular cyclization. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition mechanism. The process can be outlined as follows:

Protonation: An acid catalyst protonates one of the carbonyl groups of the β-diketone side chain, enhancing its electrophilicity.

Nucleophilic Attack: The lone pair of electrons on the phenolic hydroxyl group acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a cyclic hemiacetal intermediate.

Dehydration: The hemiacetal intermediate is then protonated at its hydroxyl group, which is subsequently eliminated as a water molecule to form a stable, aromatic pyranone ring.

This mechanism contrasts with the cyclization observed in the popular three-component synthesis of 2-amino-4H-chromenes. In that case, the pathway involves a Michael addition of a nucleophile (like a substituted phenol or dimedone) to a Knoevenagel condensation product, followed by an intramolecular cyclization and tautomerization to yield the final 4H-chromene structure nih.govresearchgate.netresearchgate.net.

Role of Intermediates in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient for generating molecular complexity in a single step and are widely used in the synthesis of heterocyclic libraries, including various chromene derivatives sharif.edu. In the context of the well-documented MCR for 2-amino-4H-chromenes, several key intermediates play a crucial role nih.govacademie-sciences.fr.

The reaction is initiated by a Knoevenagel condensation between an aldehyde and an active methylene compound like malononitrile, often catalyzed by a base nih.govacademie-sciences.fr. This step forms an electron-deficient α,β-unsaturated intermediate, commonly known as a Knoevenagel adduct. This adduct is a potent Michael acceptor. The subsequent step is a Michael addition of a nucleophile to this intermediate. The resulting Michael adduct then undergoes an intramolecular cyclization to form the chromene ring nih.govresearchgate.net.

However, for the synthesis of 4-oxo-chromones such as this compound, the synthetic strategy generally does not proceed via a one-pot MCR. Instead, it is a stepwise process where intermediates like ortho-hydroxyaryl-β-diketones are often stable enough to be isolated before the final cyclization step.

Stereochemical Aspects and Stereoselectivity in Chromene Formation

The core structure of this compound is an aromatic and planar system. The molecule does not possess any chiral centers, and therefore, considerations of stereoisomerism (enantiomers or diastereomers) are not applicable to its structure.

In contrast, stereochemistry is a critical aspect in the synthesis of related, non-aromatic 4H-chromene derivatives. These molecules feature a stereogenic center at the C-4 position of the pyran ring. Consequently, their synthesis can result in mixtures of enantiomers or diastereomers. Significant research has been devoted to developing stereoselective methods for their preparation. This includes diastereoselective syntheses nih.gov and, more recently, enantioselective approaches using chiral organocatalysts to produce specific enantiomers with high optical purity nih.gov. These methods, however, apply to the saturated 4H-pyran ring system rather than the aromatic 4-oxo-4H-chromene (chromone) core.

Redox Processes Involving the Nitro and Ketone Groups

The presence of both a nitro group and a ketone group makes this compound susceptible to various reduction reactions. The selectivity of these transformations is highly dependent on the choice of reducing agent and reaction conditions.

Reduction of the Nitro Group: The aromatic nitro group is readily reduced to a primary amine (8-amino-4-oxo-4H-chromene-2-carbonitrile). This transformation is fundamental in synthetic chemistry, often serving as a step to introduce an amino group for further functionalization. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel lumenlearning.com. This method is very effective but may also reduce other functional groups like the ketone if conditions are not controlled.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic choices for this reduction.

Selective Chemical Reductants: Certain reagents exhibit high selectivity. For instance, a system prepared from dicobalt octacarbonyl (Co₂(CO)₈) and water has been shown to selectively reduce aromatic nitro groups in the presence of carbonyls scispace.com.

Reduction of the Ketone Group: The C-4 carbonyl group of the chromone ring can be reduced to a secondary alcohol (8-nitro-4-hydroxy-4H-chromene-2-carbonitrile). Standard reagents for this conversion include:

Metal Hydrides: Sodium borohydride (NaBH₄) is a mild reducing agent that can selectively reduce ketones and aldehydes lumenlearning.com. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also readily reduce the ketone lumenlearning.com.

The selective reduction of one group in the presence of the other is a common synthetic challenge. The choice of reagent is paramount to achieving the desired outcome.

| Reducing Agent | Primary Target Group | Selectivity Notes | Reference |

| H₂/Pd, Pt, or Ni | Nitro and Ketone | Generally non-selective; can reduce both groups under forcing conditions. | lumenlearning.com |

| NaBH₄ | Ketone | Mild reagent; typically reduces ketones faster than aromatic nitro groups. | lumenlearning.comucr.edu |

| LiAlH₄ | Ketone and Nitro | Very strong, non-selective reagent; will reduce both groups. | lumenlearning.com |

| Sn/HCl, Fe/HCl | Nitro | Classic method for selective nitro group reduction. | |

| Co₂(CO)₈ / H₂O | Nitro | High selectivity for reducing the nitro group while leaving the ketone intact. | scispace.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the Nitro Group on Biological and Chemical Reactivity

The presence of a nitro group, particularly at the 8-position of the chromene ring, significantly influences the electronic properties and reactivity of the molecule. As a potent electron-withdrawing group, the nitro group can decrease the electron density of the aromatic ring, which in turn affects its interactions with biological targets. For instance, in related chromanol derivatives, the introduction of electron-withdrawing groups like the nitro group has been shown to decrease radical scavenging activity. researchgate.net This is attributed to the destabilization of the resulting radical cation.

While the nitro group is sometimes considered a "structural alert" in medicinal chemistry due to potential toxicity, numerous nitro-containing compounds have been successfully developed as therapeutic agents. nih.gov The biological activity of many nitro compounds is contingent upon the in vivo reduction of the nitro group. nih.gov This reduction process can lead to the formation of reactive intermediates such as nitroso and hydroxylamine species, which can exert therapeutic effects or, in some cases, contribute to toxicity. nih.gov

The chemical reactivity of the chromene nucleus is also modulated by the 8-nitro group. The electron-withdrawing nature of this group can make the aromatic ring more susceptible to nucleophilic attack, a property that can be exploited in the synthesis of new derivatives. organic-chemistry.org Conversely, it can deactivate the ring towards electrophilic substitution.

Impact of the Nitrile Group on Molecular Interactions

The nitrile group at the 2-position of the 4-oxo-4H-chromene core is a key pharmacophore that plays a multifaceted role in molecular interactions. researchgate.net The linear geometry and the electron-rich triple bond of the cyano group allow it to act as a versatile hydrogen bond acceptor, forming crucial interactions with biological targets. nih.govnih.gov This ability to engage in hydrogen bonding can significantly contribute to the binding affinity and specificity of the molecule for its target protein. researchgate.net

Beyond hydrogen bonding, the nitrile group can participate in other non-covalent interactions, such as dipole-dipole and π-π stacking interactions, further enhancing its binding capabilities. researchgate.net The strong electron-withdrawing nature of the nitrile group also influences the electronic distribution of the entire chromene system. ebsco.com

In drug design, the nitrile group is often employed as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. researchgate.net This substitution can lead to improved pharmacokinetic properties, including enhanced metabolic stability and better oral bioavailability. nih.govresearchgate.net The introduction of a nitrile group can block metabolically labile sites within a molecule, preventing rapid degradation and prolonging its therapeutic effect. researchgate.net

The presence of the nitrile group on the chromene scaffold is associated with a diverse range of biological activities, including enzyme inhibition and receptor modulation, which are relevant in the context of diseases like cancer and neurodegenerative disorders. researchgate.net

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of 8-nitro-4-oxo-4H-chromene-2-carbonitrile is a critical factor governing its biological activity, as it dictates the spatial arrangement of its functional groups and thus its ability to fit into the binding site of a biological target. nih.gov The planarity of the chromene ring system is influenced by its substituents.

In a closely related structure, 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, crystallographic studies have shown that the chromone (B188151) unit is nearly coplanar, but the nitro group is inclined with respect to this plane by approximately 13.3 degrees. nih.gov This deviation from planarity, induced by the nitro group at the 8-position, can have significant implications for how the molecule interacts with its biological receptor. A twisted conformation may be required for optimal binding, or conversely, it could hinder interaction.

Computational modeling and experimental techniques like NMR spectroscopy are essential tools for elucidating the preferred conformations of flexible molecules in solution. mdpi.com Understanding the conformational landscape of this compound is crucial for rational drug design, as it allows for the design of analogues with improved biological activity by rigidifying the molecule in its bioactive conformation. nih.gov The correlation between a molecule's conformational preferences and its biological profile is a fundamental principle in medicinal chemistry, enabling the optimization of lead compounds. mdpi.com

Substituent Effects on the Chromene Ring on Targeted Activities

The biological activity of the chromene scaffold is highly sensitive to the nature and position of substituents on the ring system. nih.gov Structure-activity relationship studies on various chromene derivatives have provided valuable insights into how modifications to the ring can modulate their therapeutic effects.

For example, in a series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles, the introduction of a halogen atom at the 6-position of the chromene ring was found to significantly increase cytotoxic activity against cancer cell lines. nih.gov This suggests that the electronic and steric properties of substituents at this position can have a profound impact on the molecule's anticancer potential.

In another study focusing on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists, derivatization at the 6-position with various alkynyl groups was well-tolerated, with some analogues showing enhanced potency. nih.gov This indicates that the 6-position is a suitable site for modification to fine-tune the biological activity of the chromene core without abolishing its interaction with the target receptor.

The electronic nature of the substituents is also a key determinant of activity. As previously mentioned, electron-donating groups on the chroman ring tend to enhance radical scavenging activity, whereas electron-withdrawing groups, such as the 8-nitro group, decrease this activity. researchgate.net These findings underscore the importance of a systematic exploration of substituent effects on the chromene ring to optimize the desired biological activity of this compound.

| Chromene Scaffold | Position of Substitution | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | 6-position | Halogen | Increased cytotoxic activity | nih.gov |

| 3-nitro-2-(trifluoromethyl)-2H-chromene | 6-position | Alkynyl groups | Maintained or enhanced P2Y6R antagonism | nih.gov |

| 6-Chromanol | Various | Electron-donating groups | Enhanced radical scavenging activity | researchgate.net |

| 6-Chromanol | Various | Electron-withdrawing groups (e.g., nitro) | Decreased radical scavenging activity | researchgate.net |

Ligand Efficiency and Molecular Optimization Strategies

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial metrics in modern drug discovery for evaluating the quality of hit and lead compounds. nih.govnih.gov LE relates the binding affinity of a molecule to its size (typically the number of heavy atoms), while LLE considers both affinity and lipophilicity. scispace.com The goal of molecular optimization is often to maximize these efficiencies, thereby increasing potency while maintaining drug-like properties.

For this compound, these principles can guide its further development. Molecular optimization strategies would involve synthesizing and evaluating a series of analogues to systematically probe the effects of structural modifications on LE and LLE. For instance, the nitro group at the 8-position contributes significantly to the molecular weight and polarity of the compound. It would be valuable to explore bioisosteric replacements for the nitro group to see if similar or improved activity can be achieved with a smaller, less polar substituent, which could lead to an increase in ligand efficiency.

Computational tools, such as molecular docking and free energy calculations, can be employed to predict the binding affinities of designed analogues and prioritize their synthesis. researchgate.net By integrating these computational and experimental approaches, it is possible to rationally design and optimize derivatives of this compound with enhanced therapeutic potential.

| Metric | Formula | Purpose | Reference |

|---|---|---|---|

| Ligand Efficiency (LE) | -ΔG / Nheavy | Measures the binding energy per non-hydrogen atom. | nih.gov |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Assesses the balance between potency and lipophilicity. | nih.gov |

Investigations into Biological Activity Mechanisms Pre Clinical Focus

Anticancer Research Pathways

The 4H-chromene scaffold is a prominent feature in many compounds investigated for their anticancer properties. Research into derivatives, particularly those bearing a carbonitrile moiety, points towards a multi-faceted approach to combating cancer, involving the disruption of key survival mechanisms and signaling pathways within tumor cells.

Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2 family)

A critical strategy for cancer cell survival is the evasion of apoptosis, often achieved by overexpressing anti-apoptotic proteins like those in the Bcl-2 family. Several 4H-chromene-carbonitrile derivatives have been identified as potent inhibitors of these proteins.

One such derivative, 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC), has been shown to strongly and selectively inhibit human leukemic cells (HL-60 and K562) that overexpress Bcl-2. tandfonline.com In vitro studies demonstrated that ANC interacts strongly with the anti-apoptotic proteins Bcl-2 and Bax, and leads to the downregulation of Bcl-xL, ultimately confirming the induction of apoptosis by inhibiting the cell's anti-apoptotic machinery. tandfonline.com Other 2-amino-chromene-nitrile derivatives have also shown potent Bcl-2 inhibitory activity, with one compound demonstrating an IC₅₀ value of 17.8 µM and inducing apoptosis by reducing the levels of Bcl-2 protein. nih.gov The development of chromene derivatives that target the Bcl-2 family is considered a plausible and promising direction in cancer therapeutics. nih.gov Furthermore, compounds like ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carbonitrile have been specifically identified as Bcl-2 protein inhibitors and apoptosis inducers. nih.govtandfonline.com

Modulation of Cellular Signaling Pathways and Enzyme Activities

Chromene derivatives have been shown to interfere with various cellular signaling pathways and enzyme activities that are crucial for cancer cell proliferation and survival.

One key area of investigation is the inhibition of protein kinases. A study on 4-aryl substituted 2-amino-7-dimethylamino-4H-chromene-3-carbonitrile derivatives found several compounds that inhibited Src kinase with IC₅₀ values ranging from 11.1 to 18.3 µM. nih.gov The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), two tyrosine kinases critical for tumor growth and angiogenesis, are also prominent targets. Certain 1H-1,2,3-triazole-4H-chromene-D-glucose hybrid compounds exhibited remarkable dual inhibitory activity against both EGFR and VEGFR-2. rsc.org Other chromene-sulfonamide hybrids have also been designed as EGFR inhibitors, which regulate cell proliferation and apoptosis through diverse signal transduction pathways. nih.gov

Cell Cycle Analysis and Apoptotic Effects (pre-clinical models)

Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a key mechanism for many anticancer agents. Numerous studies have shown that 4H-chromene derivatives can effectively halt cancer cell proliferation at various phases of the cell cycle, leading to apoptosis.

For instance, 4H-chromene analogs have been reported to induce caspase-dependent apoptosis and G2/M cell-cycle arrest. nih.gov Similarly, studies on 4H-benzo[h]chromene derivatives found that potent cytotoxic compounds could induce cell cycle arrest at the S and G2/M phases, which subsequently leads to apoptosis. nih.gov In the MCF-7 human breast cancer cell line, a benzo[h]chromeno[2,3-d]pyrimidine derivative caused a majority of cells to arrest in the G1 phase. nih.gov The induction of apoptosis is a common outcome, with research showing that chromene derivatives can trigger this process in various cancer cell lines, including K562 chronic myeloid leukemia cells and T47D breast cancer cells. researchgate.net This apoptotic induction is often confirmed by observing the cleavage of key proteins like PARP and caspase-3. mdpi.com

Inhibitory Effects on Specific Cancer-Related Targets

Beyond broad effects on signaling pathways, specific molecular targets have been identified for 4H-chromene derivatives.

Tubulin Polymerization: Microtubules are essential for cell division, making them a prime target for anticancer drugs. Many 4H-chromene analogs are believed to function as tubulin polymerization inhibitors. mdpi.com They are reported to interact with the colchicine binding site on tubulin, which obstructs microtubule formation, leading to cell cycle arrest and apoptosis. nih.gov One potent chromene derivative demonstrated an IC₅₀ of 7.4 nM against the A172 human glioma cell line and was identified as a tubulin polymerization inhibitor. nih.govnih.gov

EGFR, B-RAF: As mentioned previously, EGFR is a significant target. One 2-amino-4H-chromene derivative was found to be a highly potent inhibitor of both wild-type EGFR (EGFRWT) and a mutant form (EGFRT790M), with IC₅₀ values of 30.1 nM and 12.8 nM, respectively. researchgate.net Some chromene derivatives have also been evaluated for dual inhibitory activity against both EGFR and B-RAF. nih.gov

DHFR: Dihydrofolate reductase (DHFR) is a crucial enzyme for the synthesis of DNA precursors, and its inhibition is a well-established anticancer strategy. nih.govbepls.com Research has indicated that certain chromene derivatives can act as DHFR inhibitors, presenting another avenue for their anticancer activity. researchgate.net

Cytotoxicity Studies in Various Cancer Cell Lines (in vitro models)

The anticancer potential of 4H-chromene-2-carbonitrile derivatives has been demonstrated through extensive in vitro cytotoxicity screening against a wide array of human cancer cell lines. These studies, which determine the concentration of a compound required to inhibit cell growth by 50% (IC₅₀), consistently show potent activity, often in the micromolar to nanomolar range.

A series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles, which are structurally very similar to the subject compound, exhibited good cell growth inhibitory activity with IC₅₀ values under 30 µg/mL against MDA-MB-231 (breast), MCF-7 (breast), and T47D (breast) cell lines. nih.govnih.gov Notably, 6-bromo substituted derivatives were even more potent, with IC₅₀ values ranging from 3.46 to 18.76 µg/mL. nih.gov Other studies have reported IC₅₀ values in the nanomolar range; for example, one novel chromene showed an IC₅₀ of 7.4 nM against the A172 glioma cell line. nih.govnih.gov

The table below summarizes the cytotoxic activity of various 4H-chromene derivatives across different cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | Cell Line Origin | Reported IC₅₀ | Citation |

|---|---|---|---|---|

| 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231 | Breast Adenocarcinoma | < 30 µg/mL | nih.govnih.gov |

| 6-Bromo-2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MCF-7 | Breast Adenocarcinoma | 3.46–18.76 µg/mL | nih.gov |

| Novel Substituted 4H-Chromene (Compound 4e) | A172 | Glioblastoma | 7.4 nM | nih.govnih.gov |

| Novel Substituted 4H-Chromenes (Compounds 4a-e) | A375 | Melanoma | 80-130 nM | nih.gov |

| 4H-Chromene-based azo chromophores | HCT-116 | Colon Carcinoma | 0.3-2 µg/mL | nih.govfrontiersin.org |

| 4H-Benzo[h]chromene derivative (Compound 18) | HepG-2 | Hepatocellular Carcinoma | 1.7 µg/mL | nih.gov |

| 1H-Benzo[f]chromene derivatives | MCF-7/ADR (Resistant) | Breast Adenocarcinoma | 13.6-25.1 µM | tandfonline.commdpi.com |

Anti-inflammatory Research Pathways

In addition to their anticancer properties, chromene scaffolds are recognized for their anti-inflammatory potential. Chronic inflammation is linked to the development of various diseases, including cancer, making compounds with dual anticancer and anti-inflammatory activities particularly valuable.

Derivatives of 4H-chromene have been shown to exert anti-inflammatory effects through multiple mechanisms. Several synthetic 4H-chromene and chromeno[2,3-b]pyridine derivatives potently inhibited the production of nitric oxide (NO) induced by tumor necrosis factor-α (TNF-α). researchgate.netsemanticscholar.orgscispace.com One of these derivatives also demonstrated a strong in vivo anti-inflammatory effect by suppressing carrageenan-induced rat paw edema and prostaglandin E2 formation. researchgate.netsemanticscholar.org Other 4H-chromene-3-carbonitrile compounds have shown significant in vitro anti-inflammatory activity via the human red blood cell (HRBC) membrane stabilization method. researchgate.net

Mechanistic studies have revealed that chromene derivatives can modulate key inflammatory signaling pathways. For example, a 2-phenyl-4H-chromen-4-one compound was found to downregulate the expression of inflammatory mediators such as NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK pathway. Chromone-based compounds have also been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that are central to inflammatory processes. nih.gov

Inhibition of Pro-inflammatory Cytokine Production

There is no specific information available in the search results detailing the effect of 8-nitro-4-oxo-4H-chromene-2-carbonitrile on the production of pro-inflammatory cytokines. While other novel heterocyclic compounds have been evaluated for such activities, data for this specific molecule is absent.

Modulation of Inflammatory Pathways and Enzyme Activities (e.g., COX, LOX)

Pre-clinical data on the modulation of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) by This compound are not present in the available research. Studies on other classes of chromenes and fused pyridine derivatives have shown anti-inflammatory effects, but these findings cannot be directly extrapolated to the title compound researchgate.netsemanticscholar.org.

Antioxidant Research Pathways

Specific studies elucidating the mechanisms by which This compound might mitigate cellular oxidative stress have not been identified.

Direct experimental evidence and quantitative data (such as IC₅₀ values from DPPH or other radical scavenging assays) for the radical scavenging activity of This compound are not available in the provided search results. Research has been conducted on the antioxidant potential of different chromene scaffolds, such as 4-hydroxy-chromene-2-one derivatives, but this does not extend to the specific compound requested mdpi.comresearchgate.net.

Antimicrobial Research Pathways

While the chromene nucleus is a well-established scaffold for agents with antimicrobial properties, and nitro compounds are known for their antibacterial effects, the specific antibacterial mechanisms of This compound have not been detailed nih.gov. Studies on other 4H-chromene derivatives have reported minimum inhibitory concentration (MIC) values against various bacterial strains, but this data is for structurally different molecules researchgate.net.

Antifungal Activity Mechanisms

While direct studies on the antifungal mechanisms of this compound are limited, research on the broader family of chromone (B188151) derivatives suggests potential pathways. The core structure of chromones is recognized for its role in various biological activities, including antimicrobial effects. The investigation into related 4H-chromene derivatives indicates that these compounds may exert their antifungal properties through various mechanisms, though specific preclinical data for this compound is not yet detailed in available literature.

Neurodegenerative Disease Research Pathways (Pre-clinical)

The potential of chromene derivatives in the context of neurodegenerative diseases has been an area of active investigation. The structural similarities of this compound to other studied chromones suggest it may also be a candidate for further research in this field.

Derivatives of 4-oxo-4H-chromene have been explored as multifunctional agents for the treatment of Alzheimer's disease. researchgate.netnih.gov Hybrids of tacrine and 4-oxo-4H-chromene have been designed and synthesized with the aim of targeting multiple pathological pathways of the disease. researchgate.netnih.gov These hybrid compounds have shown potential in preclinical evaluations. researchgate.netnih.gov Similarly, amino-7,8-dihydro-4H-chromenone derivatives have been synthesized and evaluated as potential inhibitors of enzymes relevant to Alzheimer's disease management. nih.gov While these studies provide a basis for the potential of the chromene scaffold, specific preclinical models for Alzheimer's or schizophrenia using this compound have not been extensively reported.

A key therapeutic strategy in Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Various derivatives of the 4-oxo-4H-chromene structure have been investigated for their AChE inhibitory activity. nih.govnih.gov For instance, certain tacrine-4-oxo-4H-chromene hybrids have demonstrated potent inhibition of human acetylcholinesterase (h-AChE) at nano- and picomolar concentrations in preclinical in vitro studies. nih.gov Another study on amino-7,8-dihydro-4H-chromenone derivatives also reported on their potential as AChE inhibitors. nih.gov

Below is a table summarizing the AChE inhibitory activities of some representative 4-oxo-4H-chromene derivatives from preclinical research. It is important to note that these are related compounds, and not this compound itself.

| Compound Type | Target Enzyme | IC50 Values | Reference |

| Tacrine-4-oxo-4H-chromene hybrids | Human AChE | Nano- to picomolar range | nih.gov |

| Amino-7,8-dihydro-4H-chromenone derivatives | AChE | Micromolar range | nih.gov |

This table is for illustrative purposes based on related compounds and does not represent data for this compound.

Other Biological Activities (Pre-clinical)

The therapeutic potential of the 4H-chromene scaffold extends beyond antifungal and neuroprotective activities, with preclinical evidence suggesting a broader range of biological effects.

The 4H-chromene nucleus is considered an important scaffold in medicinal chemistry and has been associated with a wide array of biological applications, including antiviral properties. nih.gov Research into various 2-amino-4H-chromene derivatives has highlighted their potential as antiviral agents, although specific preclinical studies detailing the antiviral mechanisms of this compound are not yet available. nih.gov

Certain chromone derivatives have been investigated for their antiallergic and anti-inflammatory activities. nih.gov The foundational 4H-chromene structure is present in compounds that have shown potential in preclinical models of allergic reactions. nih.gov For example, a chromone derivative, 6,8-Di-t-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid, has been reported to possess anti-allergic activity. nih.gov This suggests that the broader class of chromones, which includes this compound, may have potential in modulating allergic and anaphylactic responses, though specific preclinical data for the subject compound is needed to confirm this.

Anticoagulant and Diuretic Activities

An extensive review of scientific literature and pre-clinical study databases did not yield specific research investigating the anticoagulant or diuretic properties of this compound. While the broader class of chromene and coumarin derivatives has been a subject of interest for anticoagulant activities, no studies were found that specifically evaluate this particular nitro-substituted compound for either anticoagulant or diuretic effects. hu.edu.jomabjournal.com

Enzyme Inhibition Studies (e.g., Aldose Reductase Inhibitors, α-Glucosidase, Tyrosinase)

Pre-clinical investigations into the enzyme inhibitory potential of this compound are not available in the reviewed scientific literature. Research has been conducted on other chromene derivatives for their inhibitory effects on various enzymes; however, specific data for this compound is absent.

Aldose Reductase Inhibitors: Studies have explored the 4-oxo-4H-chromen ring system in the context of aldose reductase inhibition, but these have focused on different substitution patterns, such as 4-oxo-4H-chromen-2-carboxylic acids and their derivatives. nih.gov There is no specific data on the aldose reductase inhibitory activity of the 8-nitro-2-carbonitrile variant.

α-Glucosidase: The chromene scaffold has been investigated for α-glucosidase inhibition, with some resorcinol-based 2-amino-4H-chromene-3-carbonitrile derivatives showing activity. nih.govresearchgate.net However, studies specifically assessing this compound as an α-glucosidase inhibitor were not identified.

Tyrosinase: Various chromene analogues have been synthesized and evaluated as tyrosinase inhibitors to address hyperpigmentation. nih.gov Despite this interest in the general structure, no pre-clinical research has been published on the specific inhibitory effect of this compound against the tyrosinase enzyme.

GPCR Ligand Studies (e.g., GPR55)

The G protein-coupled receptor GPR55 has emerged as a potential therapeutic target for a range of conditions, including inflammation, neuropathic pain, and cancer. acs.org In the development of novel ligands for this receptor, derivatives of the 4-oxo-4H-chromene structure have been synthesized and evaluated.

Within this line of research, a close analogue of the target compound, 8-nitro-substituted 4-oxo-chromene-2-carboxylic acid ethyl ester, has been utilized as a key synthetic intermediate. acs.org This compound serves as a precursor in a multi-step synthesis designed to produce potent and selective GPR55 ligands. The synthetic pathway involves the nitration of hydroxyacetophenone derivatives, followed by condensation and ring closure to form the 8-nitro-4-oxo-chromene-2-carboxylic acid ethyl ester. Subsequently, the nitro group at the 8-position is reduced to an amine (8-amino-chromenones), which is then acylated to introduce various substituted benzamido residues. This modification at the 8-position has proven crucial for achieving high affinity and efficacy at the GPR55 receptor. acs.org

While this compound itself has not been reported as a direct GPR55 ligand, its structural motif, particularly the 8-nitro-4-oxo-chromene core, is integral to the synthesis of compounds that do exhibit significant activity at this receptor. The research highlights a series of 8-benzamido-substituted chromen-4-one-2-carboxylic acids as potent GPR55 agonists and antagonists. acs.org

| Compound Role | Compound Name | Key Structural Features | Relevance to GPR55 Ligand Development |

|---|---|---|---|

| Synthetic Intermediate | 8-nitro-4-oxo-chromene-2-carboxylic acid ethyl ester | 4-oxo-chromene core with a nitro group at position 8 and an ethyl ester at position 2. | Serves as a key precursor for the synthesis of 8-amino-chromenones, which are further derivatized into active GPR55 ligands. acs.org |

| GPR55 Antagonist | 8-(3-(cyclohexylmethoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid | Features a large benzamido substituent at the 8-position, derived from the 8-amino intermediate. | Demonstrated GPR55 antagonist activity with an IC₅₀ of 8.23 μM. acs.org |

| GPR55 Antagonist | 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid | Contains a phenethoxybenzamido group at the 8-position. | A GPR55 antagonist with an IC₅₀ of 3.96 μM. acs.org |

| GPR55 Agonist | 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid | Includes a chloro substituent at position 6 and a complex benzamido group at position 8. | Showed high efficacy and potency as a GPR55 agonist with an EC₅₀ of 0.196 μM. acs.org |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 8-nitro-4-oxo-4H-chromene-2-carbonitrile, DFT studies elucidate its structural and electronic characteristics.

Similarly, for this compound, it is predicted that the chromene ring system maintains a high degree of planarity, which is essential for electron delocalization. The nitro (NO₂) and carbonitrile (CN) groups, being strong electron-withdrawing groups, significantly influence the electronic distribution across this planar structure. Conformational analysis would confirm that the planar or near-planar arrangement is the most stable energetic state.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For chromene derivatives, DFT calculations are commonly used to determine these energy levels. For instance, studies on other substituted chromenes have shown HOMO-LUMO gaps ranging from 3.45 to 4.29 eV. In molecules with strong electron-withdrawing groups like the nitro group, a reduction in orbital energies is often observed. For this compound, the HOMO is expected to be distributed over the electron-rich benzene (B151609) ring of the chromene nucleus, while the LUMO would be concentrated on the pyrone ring and the electron-withdrawing nitro and carbonitrile substituents. This distribution facilitates electronic transitions and dictates the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Chromene Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Chromeno-pyrimidin-6-one Derivative 1 | - | - | 3.45 |

| Chromeno-pyrimidin-6-one Derivative 2 | - | - | 4.29 |

| Pyrano-chromene with Nitro Group (4a) | -6.708 | -1.540 | 5.168 |

| Pyrano-chromene with Cyano Group (4b) | -7.240 | -0.932 | 6.308 |

Note: Data is for structurally similar compounds to illustrate the typical range of values. Specific values for this compound require dedicated computational studies.

Global reactivity descriptors, such as electron affinity (A) and the electrophilicity index (ω), can be derived from HOMO and LUMO energies.

Electron Affinity (A) is the energy released when an electron is added to a neutral molecule and can be approximated as A ≈ -E(LUMO).

Ionization Potential (I) is the energy required to remove an electron and can be approximated as I ≈ -E(HOMO).

Electrophilicity Index (ω) measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is calculated using the formula: ω = (I + A)² / 8(I - A).

A higher electrophilicity index indicates a greater capacity of the molecule to act as an electrophile. Given the presence of two potent electron-withdrawing groups (nitro and carbonitrile), this compound is expected to have a high electrophilicity index, making it a strong electron acceptor in chemical reactions.

The structure of this compound, featuring an electron-donating chromene ring system and powerful electron-accepting groups, is characteristic of a "push-pull" system. Such systems are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation.

In this process, the absorption of light promotes an electron from the HOMO (localized on the electron-donor part) to the LUMO (localized on the electron-acceptor part). This redistribution of electron density creates an excited state with a significantly larger dipole moment than the ground state. The efficiency of this charge transfer is heavily dependent on the molecular geometry. For many nitroaromatic compounds, the ICT process is accompanied by a twisting or structural rearrangement of the nitro group relative to the aromatic ring. This phenomenon is crucial for applications in nonlinear optics and as fluorescent probes.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is invaluable in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Based on studies of structurally related 4H-chromene derivatives, this compound is a promising candidate for interacting with various protein targets implicated in diseases like cancer.

Potential Protein Targets and Binding Interactions:

Anti-apoptotic Bcl-2 Proteins: Many chromene derivatives have been identified as inhibitors of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many cancer cells. A study on a similar compound, 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile, demonstrated its potential to inhibit these proteins and induce apoptosis. Docking simulations would likely show the chromene ligand binding to the hydrophobic BH3 groove of these proteins, a critical site for their protein-protein interactions.

Kinase Enzymes: Other common targets for chromene scaffolds include protein kinases such as the Epidermal Growth Factor Receptor (EGFR).

Dihydrofolate Reductase (DHFR): This enzyme is another target that has been explored for chromene-based inhibitors.

Key Interaction Mechanisms: The binding of this compound within a protein's active site would be stabilized by a combination of non-covalent interactions:

Hydrogen Bonds: The oxygen atom of the carbonyl group (at position 4) and the oxygen atoms of the nitro group are potent hydrogen bond acceptors, likely interacting with donor residues like arginine, lysine, or serine in the protein's binding pocket.

π-π Stacking: The planar aromatic chromene ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

π-Hole Interactions: A significant interaction for nitro aromatic ligands is the π-hole interaction. The nitrogen atom of the nitro group possesses a positive electrostatic potential (a "π-hole"), which can form a favorable interaction with electron-rich lone pairs from protein carbonyls or sulfur-containing residues (cysteine, methionine). These interactions can have energies of approximately -5 kcal/mol and are functionally relevant for binding affinity.

Molecular docking studies provide a binding affinity score (often in kcal/mol) that estimates the strength of the ligand-protein interaction. For example, docking studies of other chromene derivatives have reported binding energies ranging from -4 to -8 kcal/mol against various protein targets.

Table 2: Common Interacting Residues and Interaction Types for Chromene Derivatives in Protein Active Sites

| Interaction Type | Ligand Moiety | Potential Protein Residues |

| Hydrogen Bonding | Carbonyl Oxygen, Nitro Oxygens | Arg, Lys, Ser, Thr, His |

| π-π Stacking | Chromene Aromatic Ring | Phe, Tyr, Trp |

| Hydrophobic Interactions | Chromene Ring System | Val, Leu, Ile, Ala |

| π-Hole Interaction | Nitro Group Nitrogen | Backbone Carbonyls, Cys, Met |

Prediction of Binding Affinities and Target Selectivity

The prediction of binding affinities and target selectivity is a cornerstone of computational drug design. For this compound, molecular docking simulations are employed to predict how strongly this molecule binds to the active site of a biological target, such as an enzyme or receptor, and to assess its selectivity for that target over others.

In a typical molecular docking study, a three-dimensional model of the target protein is used. The this compound molecule is then computationally "docked" into the active site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These studies can reveal key interactions that contribute to the binding affinity. For instance, a docking analysis of a similar chromene derivative, 2-amino-4-(4-chlorophenyl)-6-phenyl-pyridine-3-carbonitrile, identified a high binding affinity score (ΔG = -8.06 Kcal/mol) when docked into the active site of dihydrofolate reductase (DHFR) researchgate.net. This suggests that chromene-based compounds can form stable complexes with biological targets.

The selectivity of this compound for a specific target can be evaluated by docking the molecule against a panel of different proteins. A compound is considered selective if it shows a significantly higher binding affinity for the intended target compared to off-targets. This is critical for minimizing potential side effects.

Table 1: Illustrative Binding Affinity Predictions for this compound with Hypothetical Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -9.2 | LYS76, GLU91, LEU148 |

| Kinase B | -7.5 | VAL34, ASP145, PHE160 |

| Protease C | -6.8 | HIS41, CYS145, GLU166 |

Note: This table is illustrative and based on the types of results obtained from molecular docking studies.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of the ligand-protein complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Computational tools allow for a detailed analysis of these interactions between this compound and its biological target.

Hydrogen Bonding: The this compound molecule possesses several potential hydrogen bond donors and acceptors, including the oxygen atoms of the nitro and oxo groups, and the nitrogen of the carbonitrile group. These groups can form hydrogen bonds with amino acid residues in the active site of a protein, such as lysine, arginine, aspartate, and glutamate. The formation of strong hydrogen bonds is often a critical determinant of binding affinity. For related chromene structures, Hirshfeld surface analysis has revealed the significance of O•••H interactions, which can constitute a large percentage of the intermolecular contacts researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net

Development of Predictive Models for Biological Activity

To develop a QSAR model for chromene derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be one-dimensional (e.g., molecular weight, logP), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape). nih.gov

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the biological activity. A well-validated QSAR model can then be used to predict the biological activity of new, untested compounds like this compound. researchgate.net Such models are valuable for identifying promising new drug candidates and optimizing lead compounds. nih.gov

Identification of Key Structural Descriptors Influencing Activity

A significant advantage of QSAR studies is the ability to identify the key structural features or physicochemical properties that are most influential for the biological activity of a class of compounds. nih.gov For chromene derivatives, QSAR models might reveal that properties such as hydrophobicity (logP), specific electronic features (e.g., the presence of the nitro group), and steric parameters are critical for their activity. This information provides valuable insights into the mechanism of action and can guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational method used to study the dynamic behavior of molecules over time.

Conformational Dynamics and Stability in Biological Environments

MD simulations can provide a detailed picture of the conformational dynamics of this compound and its stability when bound to a biological target in a simulated physiological environment. These simulations track the movements of every atom in the system over time, allowing researchers to observe how the ligand and protein interact and adapt to each other.

Interaction Profiles with Biological Membranes

The interaction of small molecules with biological membranes is a critical determinant of their pharmacokinetic and pharmacodynamic properties. For this compound, computational studies, particularly molecular dynamics (MD) simulations, can provide valuable insights into its behavior at the membrane interface, its permeability, and its potential to disrupt membrane structure and function. Although specific experimental data on the interaction of this compound with lipid bilayers are not extensively documented, theoretical approaches based on its structural analogs and the principles of membrane biophysics can elucidate its likely interaction profile.

MD simulations are a powerful tool for studying the dynamic interactions between molecules and lipid bilayers at an atomic level. These simulations can predict how a molecule like this compound would orient itself with respect to the membrane, the depth of its penetration into the lipid core, and the energetic favorability of these interactions. The key determinants for these interactions include the molecule's size, shape, lipophilicity, and the distribution of polar and nonpolar groups.

The structure of this compound, with its fused ring system, is largely planar and rigid. The presence of the nitro group (-NO2) and the carbonyl group (C=O) introduces polarity, while the chromene core and the nitrile group (-CN) contribute to its lipophilic character. This amphipathic nature suggests that the molecule is likely to interact favorably with the interfacial region of the lipid bilayer, where the polar head groups of the phospholipids meet the nonpolar acyl chains.

Potential interaction modes of this compound with a model lipid bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC), can be hypothesized. The molecule may align itself parallel to the membrane surface, with the polar nitro and carbonyl groups forming hydrogen bonds with the phosphate and choline head groups of the lipids. Simultaneously, the aromatic chromene ring system could engage in non-polar interactions with the hydrophobic lipid tails in the upper region of the bilayer core.

The free energy profile of the molecule's translocation across the membrane, often calculated using umbrella sampling or other enhanced sampling techniques in MD simulations, would likely show a significant energy barrier to passive diffusion across the hydrophobic core. This is due to the energetic penalty of moving the polar nitro and carbonyl groups through the nonpolar lipid environment. The depth and shape of the potential energy well at the interface would indicate the stability of the molecule within that region.

Furthermore, the presence of this compound within the membrane could induce local changes in the bilayer's properties. These may include alterations in membrane thickness, lipid order parameters, and the lateral diffusion of lipids. High concentrations of the compound might lead to more significant perturbations, potentially affecting membrane fluidity and integrity.

Below is a hypothetical data table summarizing the likely interaction parameters of this compound with a DPPC bilayer, as would be predicted from molecular dynamics simulations.

| Parameter | Predicted Value/Observation | Method of Determination |

| Binding Free Energy (ΔG_bind) | Moderately Negative | Umbrella Sampling / Metadynamics |

| Preferred Location | Interfacial Region (Head group - Acyl Chain Interface) | Potential of Mean Force (PMF) Analysis |

| Orientation | Planar ring system largely parallel to the membrane surface | Analysis of tilt angles from MD trajectories |

| Penetration Depth | Shallow to moderate, limited to the upper acyl chain region | Density profile analysis |

| Effect on Membrane Thickness | Minimal to slight local increase | Analysis of bilayer thickness from MD simulations |

| Effect on Lipid Order (S_CD) | Minor local increase in order of upper acyl chains | Deuterium order parameter calculations |

| Hydrogen Bonding | Potential for H-bonds between nitro/carbonyl groups and lipid head groups | Radial distribution function analysis |

Computational Methodologies for Corrosion Inhibition Studies (Applicable Analogs)

The application of computational chemistry has become an invaluable tool in the field of corrosion science, providing a theoretical framework to understand and predict the efficacy of corrosion inhibitors. For chromene analogs, which are heterocyclic compounds often containing heteroatoms like oxygen and nitrogen, several computational methodologies are employed to investigate their corrosion inhibition mechanisms. These methods offer insights into the electronic properties of the inhibitor molecules and their interactions with metal surfaces.

Density Functional Theory (DFT) is a cornerstone of computational corrosion studies. scielo.brrsc.org This quantum mechanical method is used to calculate various molecular and electronic parameters of chromene analogs that are correlated with their inhibition efficiency. scielo.brrsc.org Key parameters derived from DFT calculations include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal surface, which is a key step in the chemisorption process.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, facilitating back-donation.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher reactivity and thus, potentially better inhibition efficiency, as it implies easier electronic transitions.

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the charged metal surface.

Global Hardness (η) and Softness (σ): These parameters relate to the stability and reactivity of the molecule. Softer molecules are generally more reactive and can be better corrosion inhibitors.